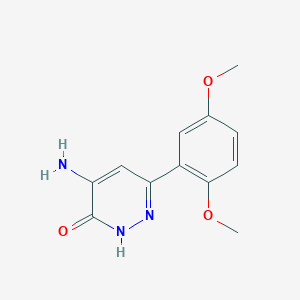

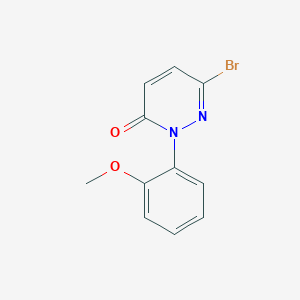

(3-(4-氯苯基)氮杂环戊-1-基)(3,4,5-三甲氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

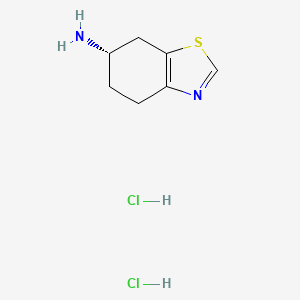

(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of designer drugs and is often referred to as a research chemical. CTMP is a synthetic compound that has been developed as a potential alternative to methylphenidate, a drug commonly used to treat attention deficit hyperactivity disorder (ADHD).

科学研究应用

分子结构和发光特性

- 文等人 (2021) 的一项研究探索了相关有机分子的分子构象,证明了其独特的发光特性,包括近紫外延迟荧光和双重发射。这项研究可以为 (3-(4-氯苯基)氮杂环戊-1-基)(3,4,5-三甲氧基苯基)甲酮在类似应用中的理解提供信息 (文等人,2021).

分析化学和化合物鉴定

- 中岛等人 (2012) 进行了一项涉及氮杂环戊异构体鉴定和分析的研究,为分析复杂有机化合物提供了一个框架,该框架可适用于 (3-(4-氯苯基)氮杂环戊-1-基)(3,4,5-三甲氧基苯基)甲酮的研究 (中岛等人,2012).

化学合成和反应性

- Çetinkaya 等人 (2011) 对类似甲酮衍生物的合成和溴化研究提供了对 (3-(4-氯苯基)氮杂环戊-1-基)(3,4,5-三甲氧基苯基)甲酮 的化学反应性和潜在合成途径的见解 (Çetinkaya 等人,2011).

结构重定

- Takahashi (2011) 对相关化合物进行了结构重定,这可以为 (3-(4-氯苯基)氮杂环戊-1-基)(3,4,5-三甲氧基苯基)甲酮 的详细结构分析提供方法参考 (Takahashi,2011).

生物活性与对接研究

- Ravula 等人 (2016) 探索了新型吡唑啉衍生物的合成和生物学评估,包括对接研究,这可能与评估 (3-(4-氯苯基)氮杂环戊-1-基)(3,4,5-三甲氧基苯基)甲酮 的生物活性有关 (Ravula 等人,2016).

作用机制

Target of Action

The compound (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .

Biochemical Pathways

The TMP group affects various biochemical pathways. It inhibits tubulin, a protein that is a major component of microtubules in cells . It also inhibits Hsp90, a chaperone protein that assists other proteins in folding properly . Furthermore, it inhibits TrxR, an enzyme that reduces thioredoxin, playing a crucial role in cellular redox homeostasis .

Pharmacokinetics

The tmp group is known to improve potency and pharmacokinetics in various drugs . More research is needed to understand the ADME properties of this compound.

Result of Action

The TMP group has demonstrated significant efficacy against various diseases. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

属性

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIXNDLOYNMAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)